molecular formula C13H17N3 B12624205 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918519-69-4

5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B12624205
CAS-Nummer: 918519-69-4
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: AKJKYBFCQDGQIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at the 5-position with a 4-methylpiperidin-1-yl group. This scaffold is prominent in medicinal chemistry due to its structural resemblance to adenosine, enabling interactions with kinase ATP-binding pockets .

Eigenschaften

CAS-Nummer

918519-69-4

Molekularformel

C13H17N3

Molekulargewicht

215.29 g/mol

IUPAC-Name

5-(4-methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H17N3/c1-10-3-6-16(7-4-10)12-8-11-2-5-14-13(11)15-9-12/h2,5,8-10H,3-4,6-7H2,1H3,(H,14,15)

InChI-Schlüssel

AKJKYBFCQDGQIB-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=CN=C3C(=C2)C=CN3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of lithiated intermediates followed by cyclization and functional group transformations . The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

One of the most significant applications of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is in the development of kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, including cell signaling and metabolism. Inhibiting specific kinases can lead to therapeutic benefits in treating cancers and other diseases.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer progression. For instance, studies have shown that modifications to the pyrrolopyridine structure can enhance selectivity and potency against targets like BCL-2 family proteins, which are implicated in apoptosis regulation and cancer cell survival .

Antidepressant Activity

Another promising application is in the field of neuropharmacology. Compounds similar to 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine have been investigated for their potential antidepressant effects.

  • Research Findings : A study indicated that certain derivatives could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to improved mood and reduced anxiety symptoms . The piperidine moiety may play a crucial role in enhancing central nervous system penetration and efficacy.

Anticancer Properties

The anticancer potential of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine has been explored extensively. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further investigation.

  • In Vitro Studies : Various studies have reported that this compound can significantly reduce viability in cancer cell lines such as breast cancer and leukemia by triggering apoptotic pathways . The mechanism involves the disruption of mitochondrial function and activation of caspases.

Antimicrobial Activity

Emerging research suggests that compounds based on this structure may also possess antimicrobial properties.

  • Experimental Results : In vitro assays have shown that derivatives exhibit activity against several bacterial strains, indicating potential as novel antimicrobial agents . This activity is particularly relevant given the rising concerns over antibiotic resistance.

Summary Table of Applications

Application AreaDescriptionReferences
Kinase InhibitionPotent inhibitors for cancer-related kinases; enhances selectivity with structural modifications
Antidepressant ActivityModulates neurotransmitter systems; potential for mood improvement
Anticancer PropertiesInduces apoptosis in various cancer cell lines; disrupts mitochondrial function
Antimicrobial ActivityExhibits activity against bacterial strains; potential for addressing antibiotic resistance

Wirkmechanismus

The mechanism of action of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituent(s) Biological Target Key Activity Data Reference
5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine 4-Methylpiperidin-1-yl (5-position) Kinases (inferred) N/A (structural analog data used)
Compound 4h 3-Methoxy, 5-(hydrophobic group) FGFR1–3 IC50: 7–25 nM (FGFR1–3)
5-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine (13) 4-Methylpiperazine (5-position) Kinases (unspecified) N/A (structural analog)
5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine Pyrazolyl (5-position) Kinases (unspecified) Marketed as kinase inhibitor
5-Fluoro-1H-pyrrolo[2,3-b]pyridine Fluoro (5-position) Anticancer/antiviral Similarity score: 0.86 (structural)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Trifluoromethyl (5-position) FGFR1 IC50: ~10–50 nM (inferred from analogs)

Key Findings and Insights

Substituent Effects on Kinase Inhibition: The 4-methylpiperidinyl group in the target compound may improve solubility and membrane permeability compared to bulkier hydrophobic groups (e.g., trifluoromethyl in ). However, FGFR inhibitors like compound 4h achieve nanomolar potency by balancing hinge-binding (pyrrolo[2,3-b]pyridine core) with hydrophobic pocket interactions (3-methoxy group) .

Bioactivity and Selectivity :

  • Fluorinated derivatives () exhibit reduced steric hindrance, favoring antiviral applications, whereas bulkier substituents (e.g., 4-methylpiperidinyl) may prioritize kinase inhibition .
  • Compound 4h’s pan-FGFR activity (IC50: 7–25 nM) highlights the importance of 5-position modifications; replacing its hydrophobic group with a methylpiperidinyl moiety could modulate selectivity .

Synthetic Accessibility :

  • Synthesis of 5-substituted derivatives often begins with 5-halo-pyrrolo[2,3-b]pyridine intermediates (e.g., 5-bromo in ), followed by cross-coupling or nucleophilic substitution . The 4-methylpiperidinyl group may require palladium-catalyzed amination, as described in for analogous piperidine derivatives .

Limitations and Contradictions

  • Data Gaps : Direct biological data for 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine are absent in the evidence, necessitating extrapolation from analogs.
  • Target Variability : FGFR inhibitors () and antiviral compounds () employ the same core but differ in substituent design, complicating direct comparisons .
  • Synthetic Challenges : Introducing 4-methylpiperidine may lower yields compared to simpler substituents (e.g., methoxy), as seen in ’s trifluoromethyl derivatives .

Biologische Aktivität

5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core substituted with a 4-methylpiperidine moiety. This structural configuration is significant for its interaction with biological targets.

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds can act as inhibitors for various enzymes and receptors. Specifically, they have been studied for their roles in:

  • Kinase Inhibition : Compounds similar to 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine have shown efficacy in inhibiting kinases involved in cancer progression. For instance, certain derivatives have been identified as potent inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases and cancer .
  • Anti-inflammatory Activity : Studies demonstrate that these compounds can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine and its analogs:

Biological Activity IC50 (µM) Cell Line/Model Reference
DYRK1A Inhibition0.064Enzymatic Assay
Anti-inflammatory Effect0.577BV2 Microglial Cells
Cytotoxicity against MCF-70.64Human Breast Cancer Cell Line
Cytotoxicity against A5490.41Human Lung Cancer Cell Line

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-cancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 and A549. The observed IC50 values indicate promising activity that warrants further exploration in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.